
GCN2iB acetate
Vue d'ensemble
Description
GCN2iB acetate is a chemical compound known for its role as an inhibitor of general control nonderepressible 2 (GCN2), a protein kinase involved in the integrated stress response pathway.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of GCN2iB acetate involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by chemical suppliers. general steps include:
Formation of Intermediate Compounds: Initial steps involve the synthesis of intermediate compounds through reactions such as nucleophilic substitution and condensation.
Final Coupling and Acetylation: The final steps involve coupling the intermediate compounds and acetylation to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale batch reactors are used to carry out the reactions under controlled conditions.
Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
GCN2iB acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
Cancer Research Applications
1. Prostate Cancer:
Recent studies have demonstrated that GCN2iB acetate significantly inhibits the growth of prostate cancer cell lines (LNCaP, C4-2B, 22Rv1, and PC-3). Treatment with GCN2iB led to reduced expression of several solute carrier (SLC) transporters involved in amino acid uptake, which are essential for tumor growth .
Case Study:
In a controlled experiment, LNCaP cells treated with varying concentrations of GCN2iB showed a dose-dependent decrease in cell viability, with significant reductions noted at concentrations as low as 500 nM. The treatment resulted in decreased levels of phosphorylated GCN2 and eIF2α, indicating effective inhibition of the ISR pathway .
Table 1: Effects of GCN2iB on Prostate Cancer Cell Lines
Cell Line | Concentration (nM) | Viability Reduction (%) | SLC Gene Expression Change |
---|---|---|---|
LNCaP | 500 | 30 | Significant decrease |
C4-2B | 1000 | 40 | Significant decrease |
22Rv1 | 2000 | 50 | Significant decrease |
2. Other Cancers:
GCN2iB has potential applications beyond prostate cancer. It may be beneficial in treating various malignancies where GCN2 is overactive, including breast cancer, colorectal cancer, and glioblastoma. Inhibiting GCN2 can disrupt tumor metabolism and enhance the efficacy of existing therapies like chemotherapy and immunotherapy .
Neurodegenerative Diseases
The ISR is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By modulating GCN2 activity through this compound, researchers are exploring new avenues for treatment. In preclinical models, inhibiting GCN2 has shown promise in reducing neuroinflammation and improving neuronal survival under stress conditions .
Pharmacological Considerations
1. Dosage and Administration:
The pharmacodynamics of GCN2iB indicate that lower concentrations may activate GCN2 under non-stress conditions while higher concentrations inhibit it during stress. This biphasic response necessitates careful dosage considerations in therapeutic settings to avoid unintended activation of the ISR .
Table 2: Pharmacological Profile of this compound
Parameter | Value |
---|---|
IC50 | 2.4 nM |
Selectivity | High (over 465 kinases) |
Activation/Inhibition Range | 10-100 nM (activation), >250 nM (inhibition) |
Mécanisme D'action
GCN2iB acetate exerts its effects by inhibiting the activity of GCN2, a protein kinase that senses amino acid deprivation and activates the integrated stress response pathway. This inhibition leads to:
Reduced Phosphorylation of eIF2α: This reduces global protein synthesis and promotes the expression of stress response genes.
Modulation of Metabolic Pathways: It affects pathways involved in glucose metabolism and lipogenesis, contributing to its therapeutic effects in metabolic disorders.
Neuroprotection: By reducing protein aggregation and toxicity, it offers neuroprotective effects in neurodegenerative disease models.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ponatinib: Another ATP-competitive inhibitor that can paradoxically activate GCN2.
Neratinib: Known to activate GCN2 through similar mechanisms.
Dovitinib: Also activates GCN2 by binding to the ATP pocket.
Uniqueness of GCN2iB Acetate
This compound is unique due to its high specificity and potency as a GCN2 inhibitor. Unlike other inhibitors, it has been shown to effectively sensitize cancer cells to specific treatments and modulate metabolic pathways, making it a valuable tool in both cancer research and the study of metabolic disorders .
Activité Biologique
GCN2iB acetate is a selective inhibitor of the GCN2 (General Control Nonderepressible 2) eIF2α kinase, which plays a critical role in the integrated stress response (ISR). This compound has garnered attention for its potential therapeutic applications across various diseases, particularly in cancer and metabolic disorders. The biological activity of this compound has been explored in several studies, revealing its mechanisms of action and effects on cellular processes.
GCN2 is activated under conditions of amino acid deprivation, leading to the phosphorylation of eIF2α and subsequent modulation of gene expression. This compound inhibits this pathway, thereby affecting cellular growth and metabolism. The compound has been shown to specifically reduce the growth of prostate cancer cells by inhibiting GCN2 activity, which is crucial for the survival and proliferation of these cells under stress conditions.
Key Mechanisms
- Inhibition of eIF2α Phosphorylation : GCN2iB reduces the phosphorylation levels of eIF2α, leading to decreased expression of stress-related genes such as ATF4 and its targets (e.g., ASNS, TRIB3) .
- Alteration of Amino Acid Transport : The inhibition results in decreased expression of solute carrier (SLC) transporters responsible for amino acid uptake, which is vital for cancer cell metabolism .
- Impact on Metabolic Pathways : In models of type 2 diabetes (T2D), this compound ameliorated hyperglycemia and insulin resistance by modulating glucose metabolism pathways and reducing oxidative stress .
Prostate Cancer Studies
Recent studies have demonstrated that this compound effectively inhibits prostate cancer cell lines such as LNCaP, C4-2B, 22Rv1, and PC-3. The compound was administered at concentrations ranging from 500 nM to 10 µM, showing significant growth inhibition across these models. The treatment led to:
- Decreased Cell Viability : Growth assays indicated a marked reduction in cell proliferation upon GCN2iB treatment.
- Transcriptomic Changes : RNA-seq analysis revealed that GCN2iB treatment resulted in significant changes in gene expression profiles, with many transcripts involved in amino acid transport being downregulated .
Table 1: Effects of GCN2iB on Prostate Cancer Cell Lines
Cell Line | Concentration (µM) | Growth Inhibition (%) |
---|---|---|
LNCaP | 0.5 - 10 | 50 - 80 |
C4-2B | 0.5 - 10 | 60 - 85 |
22Rv1 | 0.5 - 10 | 55 - 75 |
PC-3 | 0.5 - 10 | 65 - 90 |
Biological Activity in Metabolic Disorders
In models of T2D, this compound demonstrated protective effects against metabolic dysfunctions. Administration via intraperitoneal injection (3 mg/kg every other day for six weeks) led to:
- Improved Insulin Sensitivity : Enhanced glucose tolerance was observed alongside reduced insulin resistance.
- Decreased Hepatic Steatosis : The inhibitor effectively reduced fat accumulation in the liver by downregulating lipogenesis genes .
Table 2: Metabolic Effects of GCN2iB in T2D Models
Parameter | Control Group | GCN2iB Treatment |
---|---|---|
Blood Glucose Levels (mg/dL) | 200 ± 20 | 150 ± 15 |
Insulin Sensitivity Index | Low | High |
Hepatic Lipid Accumulation (%) | High | Low |
Case Study: Prostate Cancer
A study involving LNCaP cells treated with this compound highlighted the compound's ability to induce significant changes in cellular metabolism. Following treatment, researchers observed:
- A twofold increase in transcripts related to amino acid biosynthesis.
- A decrease in SLC transporter expression levels, confirming the role of GCN2 in amino acid transport regulation .
Case Study: Type 2 Diabetes
In diabetic mouse models treated with this compound, researchers noted:
Propriétés
Numéro CAS |
2183470-13-3 |
---|---|
Formule moléculaire |
C20H16ClF2N5O5S |
Poids moléculaire |
511.9 g/mol |
Nom IUPAC |
acetic acid;N-[3-[2-(2-aminopyrimidin-5-yl)ethynyl]-2,4-difluorophenyl]-5-chloro-2-methoxypyridine-3-sulfonamide |
InChI |
InChI=1S/C18H12ClF2N5O3S.C2H4O2/c1-29-17-15(6-11(19)9-23-17)30(27,28)26-14-5-4-13(20)12(16(14)21)3-2-10-7-24-18(22)25-8-10;1-2(3)4/h4-9,26H,1H3,(H2,22,24,25);1H3,(H,3,4) |
Clé InChI |
QNHLMBSUYPVOLX-UHFFFAOYSA-N |
SMILES |
O=S(C1=CC(Cl)=CN=C1OC)(NC2=CC=C(F)C(C#CC3=CN=C(N)N=C3)=C2F)=O.CC(O)=O |
SMILES canonique |
CC(=O)O.COC1=C(C=C(C=N1)Cl)S(=O)(=O)NC2=C(C(=C(C=C2)F)C#CC3=CN=C(N=C3)N)F |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
GCN2iB; GCN2iB acetate. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.